[3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 210.58 g/mol. It is categorized under hydrazine derivatives and is notable for its trifluoromethyl group, which significantly influences its chemical properties and biological activity. The compound is primarily used in scientific research, particularly in organic synthesis and biochemical applications.
The compound is classified as a hydrazine derivative, specifically a phenylhydrazine, which contains a chloro and a trifluoromethyl substituent on the aromatic ring. It has the CAS number 68359-95-5, making it identifiable in chemical databases. The presence of the trifluoromethyl group enhances its lipophilicity, making it useful in various applications including medicinal chemistry and agrochemicals.
The synthesis of [3-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves several key steps:
The reduction step typically employs reducing agents such as lithium aluminum hydride or iron powder in acidic conditions to facilitate the conversion from nitro to amino groups.
The molecular structure of [3-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride features a phenyl ring substituted with a chlorine atom at the meta position and a trifluoromethyl group at the para position relative to the hydrazine moiety. The structural representation can be summarized as follows:
[3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride can undergo several significant reactions:
Common reagents used include potassium permanganate for oxidation, sodium borohydride for reduction, and palladium catalysts for coupling reactions.
Relevant data indicates that this compound's reactivity profile is influenced by both the hydrazine functional group and the electron-withdrawing effects of the trifluoromethyl and chloro substituents.
[3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride has several scientific applications:
The strategic incorporation of trifluoromethyl (–CF₃) groups into pharmaceutical scaffolds represents a transformative advancement in medicinal chemistry, with [3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride emerging as a structurally sophisticated derivative within this class. The historical trajectory of trifluoromethylated compounds began in earnest following Lehmann's seminal 1958 report linking the –CF₃ group to enhanced biological activity, demonstrating a 6-fold increase in 5-hydroxytryptamine (5-HT) uptake inhibition compared to non-fluorinated analogs [6]. This discovery catalyzed extensive research into fluorinated pharmacophores, culminating in the FDA approval of 19 trifluoromethyl-containing drugs over the past two decades, including notable agents such as ubrogepant (for acute migraine) and alpelisib (a phosphatidylinositol-3-kinase inhibitor) [6].
The evolution of [3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride derivatives stems from Emil Fischer's pioneering 1875 characterization of phenylhydrazine as a tool for sugar aldehyde analysis, which established the foundation for hydrazine chemistry [2]. Modern derivatives incorporate halogen and fluorinated substituents to enhance electronic and steric properties for specialized applications. Specifically, the chloro-trifluoromethyl motif significantly enhances metabolic stability and membrane permeability due to:
Table 1: Historical Milestones in Trifluoromethyl Hydrazine Development
Year | Development | Significance |
---|---|---|
1875 | Fischer characterizes phenylhydrazine | Foundation for hydrazine chemistry and carbonyl analysis techniques |
1958 | Lehmann links –CF₃ to biological activity | Establishes structure-activity rationale for fluorinated pharmaceuticals |
2000s | Continuous flow synthesis optimization | Enables scalable production of halogenated hydrazines [8] |
2020 | Record FDA approvals of fluorinated drugs | Validates clinical impact of fluorinated scaffolds in modern therapeutics [6] |
These compounds serve as versatile intermediates in synthesizing biologically active molecules, particularly heterocyclic systems with demonstrated antimicrobial, anticancer, and agrochemical activities. Their structural complexity enables precise modulation of pharmacological parameters through strategic halogen positioning [2] [6].
The precise identification of chloro-trifluoromethyl phenylhydrazine isomers requires rigorous adherence to IUPAC conventions and structural elucidation techniques. [3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride (CAS: 40566-70-9) is systematically named as (4-chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride, distinguishing it from isomeric structures like the ortho-substituted variant [2-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride (CAS: 1029649-46-4) [5]. The molecular formula for both isomers is C₇H₇Cl₂F₃N₂, with a molar mass of 247.05 g/mol, necessitating advanced spectroscopic methods for unambiguous differentiation.
Structural uniqueness arises from the regiochemistry of chlorine and trifluoromethyl substituents:
Table 2: Structural and Spectroscopic Comparison of Isomers
Property | [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine HCl | [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine HCl |
---|---|---|
CAS Number | 40566-70-9 [5] | 1029649-46-4 [2] |
SMILES | NNC₁=CC=C(Cl)C(C(F)(F)F)=C₁.Cl [5] | Cl.NNc1ccc(cc1Cl)C(F)(F)F [2] |
¹³C NMR (DMSO-d6, ppm) | 118.5 (CH), 124.9 (q, J=272 Hz, CF₃), 128.7 (C-Cl), 132.3 (CH), 139.8 (q, J=32 Hz, C-CF₃), 149.2 (C-N) | 119.2 (CH), 125.1 (q, J=270 Hz, CF₃), 127.8 (C-Cl), 133.1 (CH), 138.9 (q, J=31 Hz, C-CF₃), 150.1 (C-N) |
IR (cm⁻¹) | 3360 (N-H), 1620 (C=C), 1325 (C-F), 1120 (C-N) [5] | 3380 (N-H), 1615 (C=C), 1330 (C-F), 1115 (C-N) [2] |
Calculated Log P | 2.79 (consensus) [5] | 3.15 [2] |
Computational analysis reveals significant physicochemical differences arising from substitution patterns. The 4-chloro-3-CF₃ isomer exhibits moderate water solubility (0.0157 mg/mL) compared to the ortho analog due to reduced crystal lattice energy [5]. Density functional theory (DFT) calculations confirm distinct electron distribution patterns, with the chlorine atom in the meta position (relative to hydrazine) displaying enhanced σ-withdrawing character that synergizes with the –CF₃ group's π-withdrawing capability. This electronic asymmetry creates a polarized aromatic system ideal for nucleophilic aromatic substitution at the chlorine-bearing carbon when activated by the ortho-trifluoromethyl group [5].
The [3-Chloro-4-(trifluoromethyl)phenyl]hydrazine system exhibits sophisticated intermolecular interaction capabilities dominated by halogen bonding and electronic polarization effects. Halogen bonding manifests as a noncovalent interaction where chlorine acts as an electrophilic region (σ-hole) engaging with nucleophilic sites on adjacent molecules. This phenomenon is quantified by crystallographic studies showing Cl∙∙∙N distances of 3.21–3.30 Å (shorter than van der Waals contact of 3.55 Å) with bonding energies of 4–7 kJ/mol [6] [7]. In solid-state architecture, these interactions direct molecular packing into herringbone patterns that influence material properties and stability.
Electronic effects arise from the synergistic interplay between substituents:
Table 3: Bonding Parameters and Electronic Effects
Parameter | Value/Description | Method |
---|---|---|
Cl∙∙∙N Halogen Bond | 3.25 Å (distance), 168° (angle) | X-ray crystallography |
NPA Charge at NNH₂ | -0.42 e | B3LYP/6-311+G(d,p) |
C-Cl Bond Length | 1.734 Å (elongated due to ring polarization) | SC-XRD [7] |
C-CF₃ Bond Length | 1.362 Å | SC-XRD [7] |
HOMO-LUMO Gap | 5.8 eV | DFT calculation |
These electronic features profoundly impact chemical reactivity. The chlorine atom becomes activated toward nucleophilic displacement when the hydrazine group is protonated, enabling regioselective derivatization. Industrial applications leverage this through continuous flow processes where diazotization at -10°C to 0°C followed by hydrazine reduction achieves 85% yield with minimized byproduct formation [8]. The synthetic versatility is demonstrated in the preparation of phenylisocyanate derivatives, where the compound serves as a precursor through controlled diazotization-carbamoylation sequences [4].
The trifluoromethyl group's hyperconjugative interactions with the aromatic system significantly modify frontier orbital energies, lowering both HOMO (-7.3 eV) and LUMO (-1.5 eV) levels compared to non-fluorinated analogs. This orbital modulation enhances stability against oxidative degradation while facilitating single-electron transfer reactions critical for radical-mediated transformations in pharmaceutical synthesis [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7